

Introduction: The Versatile Synthon for Amino Acid and Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl formamidomalonate

Cat. No.: B1346804

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Diethyl formamidomalonate (DEF), with the systematic IUPAC name diethyl 2-formamidopropanedioate, is a crystalline organic compound that has carved a significant niche as a versatile intermediate in advanced organic synthesis.^{[1][2][3]} Its structure, featuring a central carbon atom functionalized with two ethoxycarbonyl groups and a formamido (-NHCHO) group, makes it an exceptionally valuable building block, particularly for the synthesis of α -amino acids and various heterocyclic systems.^[1]

For researchers and professionals in drug development and fine chemical synthesis, DEF offers a distinct advantage over its more common counterpart, diethyl acetamidomalonate. The formyl protecting group on the nitrogen atom is notably labile, meaning it can be removed under much milder acidic or basic conditions.^{[1][4]} This facile deprotection is crucial for synthesizing complex molecules with sensitive functional groups, thereby improving overall reaction efficiency and yield. This guide provides a comprehensive overview of DEF, from its fundamental properties and synthesis to its core reactivity and detailed protocols for its application.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. **Diethyl formamidomalonate** is a white, adhering crystalline powder that is sensitive to moisture and light.^{[5][6][7]} Proper storage in a cool, dry, well-ventilated area inside a tightly sealed container is essential to maintain its integrity.^{[8][9]}

Property	Value	Source(s)
CAS Number	6326-44-9	[1][2][3][5][6][7]
Molecular Formula	C ₈ H ₁₃ NO ₅	[2][3][5][6]
Molecular Weight	203.19 g/mol	[1][2][5][7]
Appearance	White to yellow adhering crystalline powder	[2][5][7][9]
Melting Point	53-55 °C (lit.)	[5][6][7][10]
Boiling Point	173-176 °C @ 11 mm Hg (lit.)	[6][7][9][10]
Density	~1.167 g/cm ³	[5][10]
Flash Point	>110 °C (>230 °F)	[6][7][8][9][10]
Solubility	Moderately soluble in organic solvents like ethanol and dichloromethane.	[1]
pKa	11.85 ± 0.59 (Predicted)	[5][7]

Safety and Handling: While not classified as hazardous under OSHA 29 CFR 1910.1200, **Diethyl formamidomalonate** may cause skin, eye, and respiratory tract irritation.[8][9] The toxicological properties have not been fully investigated.[8] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent exposure.[8]
- Handling: Use with adequate ventilation to minimize dust generation. Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[8][9] The compound is sensitive to moisture and light.[5][7][9]

High-Yield Synthesis of Diethyl Formamidomalonate

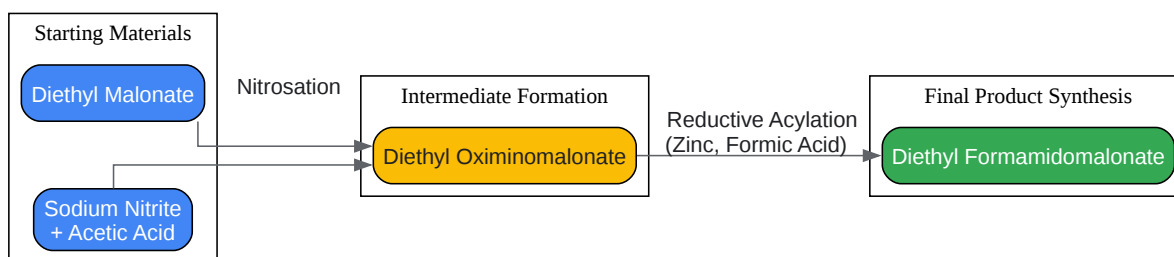
The most efficient and widely adopted method for synthesizing **Diethyl formamidomalonate** is through the reductive acylation of diethyl oximinomalonate. This method is favored for its high yields, which can reach up to 87% under optimized conditions.^[1] The choice of zinc and formic acid as the reducing and acylating agents, respectively, provides a direct and effective route to the desired product.

Experimental Protocol: Reductive Acylation

This protocol describes a robust method for the laboratory-scale synthesis of DEF.

- **Preparation of Diethyl Oximinomalonate:** Diethyl malonate is reacted with sodium nitrite in acetic acid to form the oxime intermediate. This step is critical as it introduces the nitrogen functionality.
- **Reductive Acylation:** The diethyl oximinomalonate intermediate is then subjected to reduction and formylation in a one-pot reaction.
 - In a reaction vessel equipped with a mechanical stirrer, add the diethyl oximinomalonate.
 - Add formic acid, which will serve as both the solvent and the formylating agent.
 - Gradually add zinc dust to the mixture. The zinc acts as the reducing agent for the oxime. The reaction is exothermic and requires careful temperature control to prevent side reactions.
 - Maintain the reaction temperature at a moderate level for 4-6 hours to ensure complete conversion.^[1]
- **Workup and Purification:**
 - After the reaction is complete, the excess zinc is filtered off.
 - The filtrate is concentrated under reduced pressure to remove the bulk of the formic acid.
 - The resulting crude product is then purified by recrystallization, typically from ethanol, to yield pure **Diethyl formamidomalonate** as a white crystalline solid.^[1]

Synthesis Workflow Diagram



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Caption: High-yield synthesis of DEF via an oximinomalonate intermediate.

Core Reactivity: The Foundation of Amino Acid Synthesis

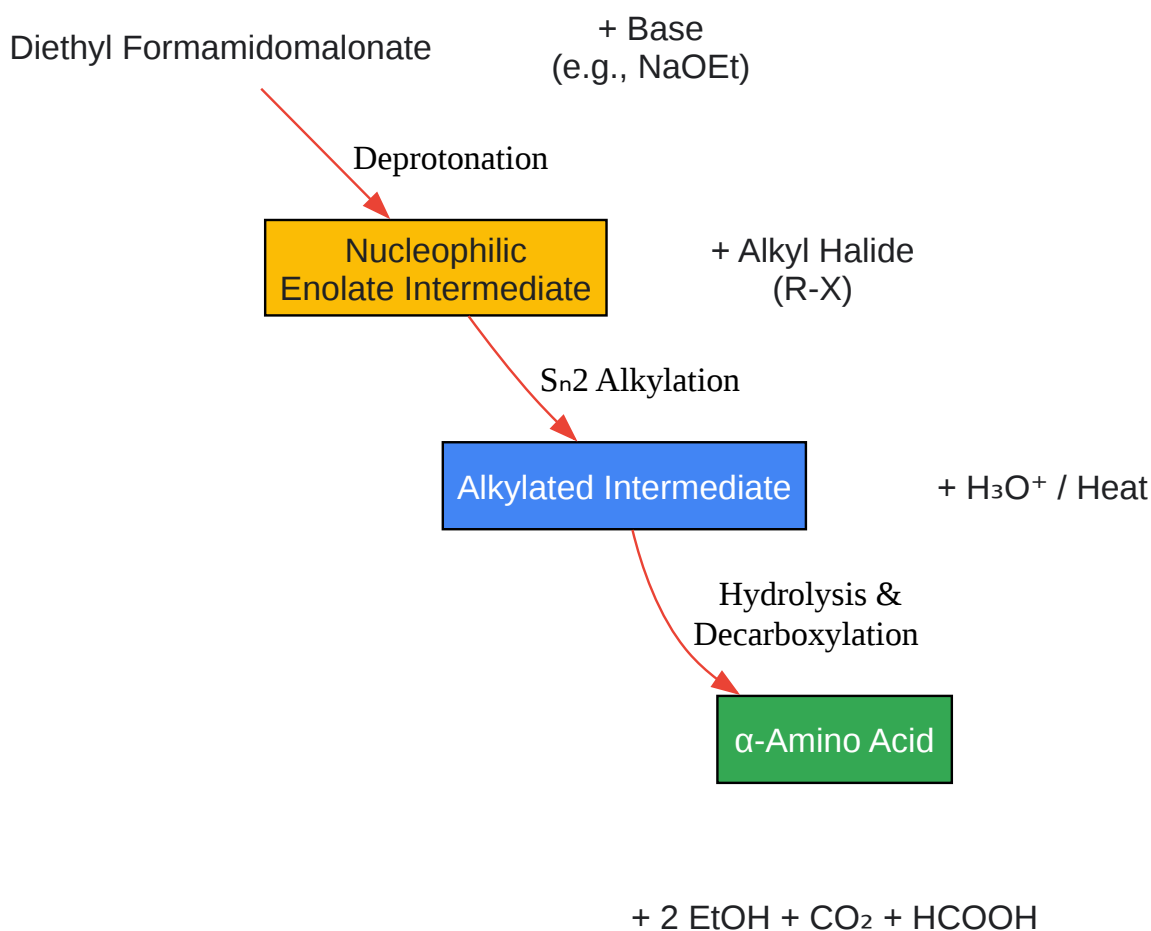
The synthetic utility of **Diethyl formamidomalonate** stems from the reactivity of the proton on the central α -carbon. This proton is acidic due to the electron-withdrawing effects of the two adjacent ethoxycarbonyl groups. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, which is the cornerstone of its application in amino acid synthesis, a process analogous to the classic malonic ester synthesis.^{[11][12]}

General Mechanism: Alkylation of the Malonate Core

The core reaction involves two key steps following the formation of the nucleophilic enolate:

- **Alkylation:** The enolate attacks an electrophilic alkyl halide (R-X) in an S_N2 reaction. This step is crucial as it introduces the desired side chain (R-group) of the target amino acid.^[12]
- **Hydrolysis and Decarboxylation:** The resulting alkylated intermediate is then subjected to acidic or basic hydrolysis. This step serves three purposes simultaneously:

- Hydrolyzes the two ester groups to carboxylic acids.
- Hydrolyzes the formamide to a primary amine.
- The resulting β -dicarboxylic acid structure is unstable and readily undergoes decarboxylation upon heating, losing CO_2 to yield the final α -amino acid.[11]



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Caption: General reaction pathway for amino acid synthesis using DEF.

Key Application: α -Amino Acid Synthesis

The synthesis of both natural and unnatural α -amino acids is a primary application of DEF.^[1] Its ability to introduce diverse side chains makes it an invaluable tool for creating novel peptide building blocks for drug discovery.

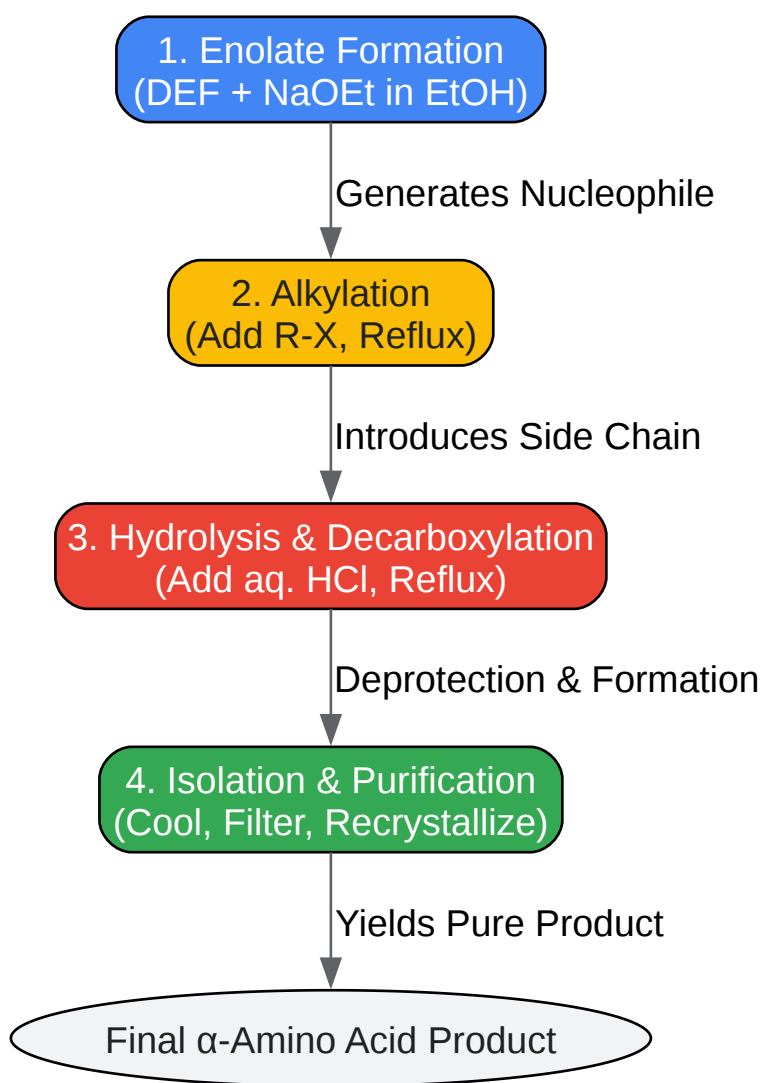
Detailed Protocol: General Synthesis of an α -Amino Acid

This protocol provides a template for synthesizing a racemic α -amino acid. The choice of alkyl halide (R-X) in Step 2 determines the final amino acid product.

- Enolate Formation:
 - In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
 - Cool the solution in an ice bath and add **Diethyl formamidomalonate** dropwise.
 - Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
- Alkylation:
 - Add the desired alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) to the enolate solution.^[11]
 - Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
- Hydrolysis and Decarboxylation:
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Add a strong acid solution (e.g., aqueous HCl) to the residue.
 - Heat the mixture to reflux for several hours to effect the complete hydrolysis of the esters and the formamide group, followed by decarboxylation.
- Isolation:

- Cool the solution. The desired amino acid may precipitate and can be collected by filtration.
- Alternatively, the pH of the solution can be adjusted to the isoelectric point of the amino acid to induce precipitation.
- The final product can be further purified by recrystallization.

Workflow for Amino Acid Synthesis



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Caption: Step-by-step workflow for the synthesis of α-amino acids from DEF.

Further Applications: A Precursor for Heterocycles and Fine Chemicals

Beyond its prominent role in amino acid synthesis, **Diethyl formamidomalonate** is also a valuable precursor for a variety of other molecules.^[1]

- **Heterocyclic Chemistry:** The reactive functionalities of DEF allow it to participate in condensation reactions to form complex heterocyclic rings, which are core structures in many pharmaceuticals.^[1]
- **Fine Chemicals:** It serves as an intermediate in the production of specialty chemicals and other therapeutic agents.^[1]
- **Biological Studies:** The compound is sometimes used in research to study biological activities and interactions with biomolecules.^[1]

Conclusion

Diethyl formamidomalonate is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its primary advantage lies in the labile nature of its formyl protecting group, which enables efficient, high-yield syntheses of complex α -amino acids under mild conditions.^[1] The straightforward and robust protocols associated with its use, grounded in the well-understood principles of malonic ester chemistry, make it a reliable choice for applications ranging from fundamental research to the development of novel pharmaceuticals and agrochemicals.^[2] As the demand for custom amino acids and complex molecular scaffolds continues to grow, the utility and importance of **Diethyl formamidomalonate** in the scientific community are set to expand even further.

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- To cite this document: BenchChem. [Introduction: The Versatile Synthon for Amino Acid and Heterocyclic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346804#what-is-diethyl-formamidomalonate]

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